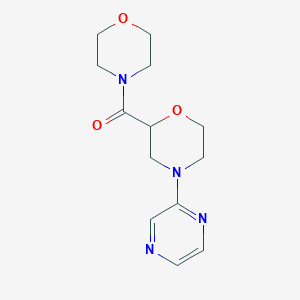![molecular formula C21H24N4O2S B12268305 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12268305.png)
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a benzothiazole ring, a piperazine ring, and an acetamide group, making it a hybrid molecule with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.
Acetamide Group Introduction: The final step involves the acylation of the piperazine derivative with 2-ethoxyphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, acting as an antagonist. This interaction can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like schizophrenia or depression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
- 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol
- 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one
Uniqueness
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of a benzothiazole ring, a piperazine ring, and an acetamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C21H24N4O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-2-27-18-9-5-4-8-17(18)22-20(26)15-24-11-13-25(14-12-24)21-16-7-3-6-10-19(16)28-23-21/h3-10H,2,11-15H2,1H3,(H,22,26) |
Clave InChI |
PXUKGWISHYZXTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-difluorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12268246.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12268247.png)

![N-[1-(3-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268259.png)
![3-(2-ethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B12268263.png)
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12268268.png)
![2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B12268274.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12268275.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12268281.png)
![5-chloro-N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268289.png)
![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268292.png)
![2-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B12268295.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B12268304.png)
![1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B12268313.png)
